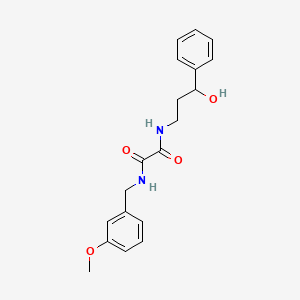

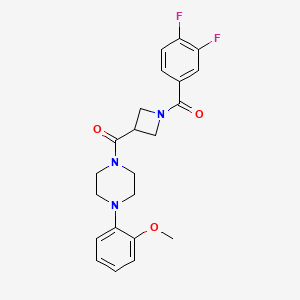

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide, also known as HPP-3, is a chemical compound that has been studied for its potential therapeutic uses. This compound belongs to the class of oxalamide derivatives, which have been found to possess various biological activities.

Scientific Research Applications

Metal Ion Sensing and Molecular Structures

- Research on oxalamide derivatives has revealed their utility in sensing applications, particularly in the detection of heavy metal cations and anions in aqueous solutions. For example, oxalamide-functionalized silver nanoparticles have been developed as colorimetric sensors for metal ions like Ni2+, Co2+, Cd2+, and Ca2+ due to their ability to change color upon interaction with these ions (Kumar & Anthony, 2015).

- Intramolecular hydrogen bonding in oxamide derivatives has been studied, highlighting the impact of hydrogen bonding on the stabilization of molecular structures. This research provides insights into the design of molecules with specific properties and functionalities (Martínez-Martínez et al., 1998).

Polymer Science and Bioactive Compound Development

- The synthesis and characterization of polymers derived from cationic to zwitterionic transformations have demonstrated significant potential in biomedical applications, such as DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).

- Studies on monoterpenoid-based fluorescent chemosensors for Zn2+ and Mg2+ ions have shown the potential of these compounds in bioimaging and intracellular ion detection, highlighting the role of specific structural features in enhancing selectivity and sensitivity (Patil et al., 2018).

Antibacterial Activity and Molecular Interactions

- The development of oxidovanadium(V) and dioxidomolybdenum(VI) complexes based on specific ligands has been explored for their antibacterial properties, showcasing the role of metal coordination in enhancing biological activity (Sang et al., 2020).

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-25-16-9-5-6-14(12-16)13-21-19(24)18(23)20-11-10-17(22)15-7-3-2-4-8-15/h2-9,12,17,22H,10-11,13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYUPOFJXFYUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)

![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)